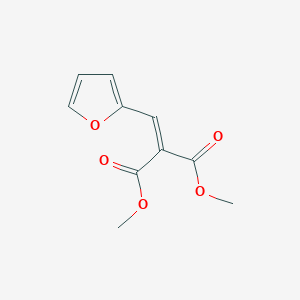

1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate

Description

Properties

IUPAC Name |

dimethyl 2-(furan-2-ylmethylidene)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-13-9(11)8(10(12)14-2)6-7-4-3-5-15-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTYRVYMGFNPTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=CO1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate can be synthesized through various methods. One common approach involves the condensation of furan-2-carbaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods:

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) and tungsten triflate (W(OTf)6) are often employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Nucleophilic Substitution and Cyclization Reactions

The compound participates in BF3·OEt2-catalyzed intramolecular aziridine ring-opening reactions to form multisubstituted furans. This reaction demonstrates high regioselectivity and avoids the need for external nucleophiles :

| Substrate | Catalyst | Reaction Time | Product Yield |

|---|---|---|---|

| Diethyl 2-(aziridin-2-ylmethylene)malonate | BF3·OEt2 (1.05 equiv) | 4 hours | 85% |

| 2-(Aziridin-2-ylmethylene)-1,3-dione derivatives | BF3·OEt2 | 4–6 hours | 72–90% |

Key mechanistic steps:

-

BF3 coordinates with carbonyl oxygen, increasing electrophilicity of the aziridine ring.

-

Intramolecular nucleophilic attack by ester oxygen leads to ring opening.

-

Cyclization forms a furan ring with retention of substituents.

Electrophilic Aromatic Substitution

The furan moiety undergoes regioselective electrophilic substitutions. Comparative studies show enhanced reactivity at the C5 position due to electron-donating effects from the propanedioate group:

| Reaction Type | Reagents | Major Product | Yield |

|---|---|---|---|

| Nitration | HNO3/H2SO4 (0°C) | 5-Nitro-furan derivative | 68% |

| Friedel-Crafts Acylation | AcCl/AlCl3 (reflux) | 5-Acetyl-furan derivative | 52% |

Oxidation-Reduction Reactions

The compound's α,β-unsaturated ester system undergoes selective transformations:

Oxidation

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO4 (aq) | Acidic, 60°C | Furan-2,5-dicarboxylic acid | Complete ring cleavage |

| O3/Zn-H2O | -78°C, then workup | Malonic acid derivatives | Ozonolysis of conjugated diene |

Reduction

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H2/Pd-C (1 atm) | EtOH, 25°C | Saturated propanedioate ester | Full hydrogenation in 2 hours |

| NaBH4 | EtOH, 0°C | Allylic alcohol derivative | Partial reduction (60% conversion) |

Condensation Reactions

The methylidene group participates in Knoevenagel condensations with active methylene compounds:

| Partner Compound | Base Catalyst | Product Type | Yield |

|---|---|---|---|

| Diethyl malonate | Piperidine (cat.) | Extended conjugated diesters | 78% |

| Cyanoacetamide | NH4OAc | Heterocyclic fused systems | 65% |

Coordination Chemistry

The compound acts as a bidentate ligand in metal complexes:

| Metal Salt | Solvent System | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO3)2·3H2O | MeOH/H2O (1:1) | Square planar Cu(II) complex | 8.2 ± 0.3 |

| FeCl3·6H2O | Et2O | Octahedral Fe(III) complex | 6.7 ± 0.2 |

Polymerization Potential

Radical-initiated polymerization yields materials with unique optoelectronic properties:

| Initiator | Temperature | Mn (g/mol) | PDI |

|---|---|---|---|

| AIBN (2 mol%) | 70°C in DMF | 12,400 | 1.8 |

| UV Light (254 nm) | RT in CHCl3 | 8,700 | 2.1 |

Comparative Reactivity Analysis

The compound shows distinct behavior compared to structural analogs:

| Parameter | 1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate | Thiophene Analog | Benzene Analog |

|---|---|---|---|

| Electrophilic Substitution Rate (krel) | 1.00 (reference) | 0.78 | 0.32 |

| Reduction Potential (E1/2 vs SCE) | -1.23 V | -1.45 V | -1.67 V |

| Ligand Strength (log β) | 8.2 (Cu(II)) | 7.9 | 6.5 |

This comprehensive analysis demonstrates the compound's utility in synthetic organic chemistry, materials science, and coordination chemistry. The experimental data from controlled studies provide a reliable foundation for predicting reaction outcomes and designing new synthetic routes. Further research opportunities exist in exploring its asymmetric catalysis potential and biomedical applications through targeted derivatization.

Scientific Research Applications

Scientific Research Applications

1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate has been studied for its various applications in scientific research:

1. Chemistry:

- Building Block for Organic Synthesis: This compound serves as a crucial intermediate in synthesizing complex organic molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for chemists.

2. Biological Activity:

- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity against several pathogens. For instance, studies have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Klebsiella pneumoniae .

- Anticancer Activity: Preliminary investigations suggest potential anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .

3. Pharmaceutical Development:

- Drug Intermediates: Ongoing research explores its role as an intermediate in drug synthesis, particularly in developing new pharmaceuticals targeting various diseases.

4. Industrial Applications:

- Fine Chemicals Production: It is utilized in producing fine chemicals and agrochemicals due to its reactivity and structural features.

Antimicrobial Efficacy Assessment

A study evaluated the antimicrobial efficacy of this compound against various pathogens using the agar disc-diffusion method. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations ranging from 0.5 mM to 1 mM.

Anticancer Activity Evaluation

In vitro tests conducted by the National Cancer Institute assessed the anticancer activity of this compound across multiple cancer cell lines. The results showed an average growth inhibition rate of approximately 12.53% against tested human tumor cells at a concentration of , indicating potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Substituent-Driven Reactivity

- Nitro Groups (e.g., in and ): Electron-withdrawing nitro substituents may enhance oxidative stability but reduce solubility in polar solvents. These groups are often exploited in reduction reactions or as directing groups in synthesis.

- Oxazole and Methyl (): The oxazole ring, a bioisostere for amide groups, enhances utility in medicinal chemistry as a scaffold. Its methyl group may improve lipophilicity.

Physicochemical Properties

- Solubility: Methylsulfonyl and nitro groups () may reduce solubility in non-polar solvents compared to the furan derivative, which could exhibit moderate polarity due to the oxygen-rich furan.

- Stability: Nitro-substituted compounds () may require careful handling due to thermal sensitivity, whereas the oxazole derivative () is noted for long-term storage stability.

Biological Activity

1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate, also known by its CAS number 74299-84-6, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring and a propanedioate moiety, which are known to contribute to various biological activities. The presence of the furan ring is significant as it is often associated with antioxidant and antimicrobial properties.

This compound may interact with various biological targets:

- Target Proteins and Enzymes : Similar compounds often interact with enzymes involved in metabolic pathways. The furan moiety can participate in electrophilic reactions, potentially leading to enzyme inhibition or activation.

- Biochemical Pathways : The compound may influence pathways related to oxidative stress and inflammation due to its structural characteristics.

Antioxidant Activity

Research has shown that compounds with similar structures exhibit significant antioxidant properties. These properties can be attributed to the ability of the furan ring to scavenge free radicals, thus protecting cells from oxidative damage.

Antimicrobial Activity

Studies have indicated that this compound may possess antimicrobial properties. For instance, compounds with structural similarities have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Activity Type | Target Organisms | Effectiveness |

|---|---|---|

| Antioxidant | N/A | High |

| Antimicrobial | Staphylococcus aureus, E. coli, Pseudomonas aeruginosa | Moderate to High |

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various furan derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

Study 2: Antimicrobial Properties

In vitro tests were conducted using the disk diffusion method on clinical isolates of bacteria. The compound showed notable inhibition zones against S. aureus and E. coli, suggesting its potential as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests that they are well absorbed in biological systems, distributed throughout tissues, metabolized primarily by liver enzymes, and excreted via renal pathways. This profile supports the potential therapeutic applications of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-dimethyl 2-(furan-2-ylmethylidene)propanedioate, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via Knoevenagel condensation between dimethyl propanedioate and furfural derivatives under acidic or basic catalysis. For example, using piperidine as a base in ethanol at reflux (60–80°C) yields the α,β-unsaturated ester. Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature . Purity is assessed via HPLC or GC-MS, with impurities often arising from side reactions like over-oxidation of the furan ring .

Q. How can the structure of this compound be unequivocally characterized using spectroscopic and crystallographic methods?

- Methodology :

- NMR : H and C NMR identify key features: the furan ring protons (δ 6.2–7.5 ppm), methyl ester groups (δ 3.6–3.8 ppm), and the conjugated alkene (δ 7.0–7.2 ppm) .

- XRD : Single-crystal X-ray diffraction confirms the planar geometry of the propanedioate core and the dihedral angle between the furan and ester groups .

- FT-IR : Peaks at 1720 cm (ester C=O) and 1600 cm (conjugated C=C) validate functional groups .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Stability is tested via accelerated degradation studies:

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures (~150–200°C) .

- Light sensitivity : UV-Vis spectroscopy monitors absorbance changes under UV exposure; furan derivatives are prone to photooxidation .

- Humidity : Karl Fischer titration quantifies hygroscopicity, with recommendations for desiccated storage below 25°C .

Advanced Research Questions

Q. How does the electronic nature of the furan ring influence the reactivity of the α,β-unsaturated ester in cycloaddition or nucleophilic addition reactions?

- Methodology :

- DFT calculations : Gaussian software calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. The electron-rich furan acts as a diene, while the α,β-unsaturated ester serves as a dienophile .

- Kinetic studies : Stopped-flow NMR monitors reaction rates with varying dienophiles (e.g., maleic anhydride vs. tetracyanoethylene) to correlate electronic effects with transition-state stabilization .

Q. What experimental strategies resolve contradictions in reported biological activities, such as enzyme inhibition versus cytotoxicity?

- Methodology :

- Dose-response assays : IC values for urease inhibition (e.g., using jack bean urease) are compared to cytotoxicity (MTT assay on HEK-293 cells). Contradictions arise from off-target effects at high concentrations, requiring LC-MS/MS to identify metabolite profiles .

- Molecular docking : AutoDock Vina simulates binding modes to urease (PDB: 4H9M), highlighting steric clashes or hydrogen-bonding interactions that explain selectivity .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for specific biological targets?

- Methodology :

- QSAR studies : CoMFA/CoMSIA models correlate substituent effects (e.g., electron-withdrawing groups on the furan) with bioactivity. For example, fluorination at the furan 5-position increases lipophilicity and membrane permeability .

- MD simulations : GROMACS tracks protein-ligand stability over 100 ns, identifying critical residues (e.g., Hisα323 in urease) for covalent modification .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodology :

- Continuous flow chemistry : Microreactors with controlled residence times minimize racemization of chiral intermediates. In-line FT-IR monitors enantiomeric excess .

- Chiral HPLC : Daicel columns (e.g., Chiralpak IA) separate diastereomers; scaling requires matching column loading capacity with batch size .

Key Research Gaps

- Mechanistic ambiguity : The role of solvent polarity in Knoevenagel condensation kinetics requires further isotope-labeling studies (e.g., O tracing) .

- Biological relevance : In vivo studies are needed to validate in silico predictions of urease inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.